molecular formula C14H21FN2O B1465550 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol CAS No. 1353503-90-8

1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol

Cat. No.: B1465550
CAS No.: 1353503-90-8
M. Wt: 252.33 g/mol
InChI Key: ATGXCDYQDUKQRG-UHFFFAOYSA-N
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Description

1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol (CAS 1353503-90-8) is a piperazine-based chemical compound of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H21FN2O and a molecular weight of 252.33 g/mol, this compound is a versatile building block for the synthesis of more complex molecules . The piperazine moiety is a common structural feature in many biologically active compounds and FDA-approved drugs, often used to optimize pharmacokinetic properties or as a scaffold to arrange pharmacophoric groups . Piperazine-containing molecules are frequently investigated as kinase inhibitors, receptor modulators, and in the treatment of conditions ranging from cancer to central nervous system disorders . This compound should be stored at -20°C for long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all laboratory safety protocols, including wearing appropriate personal protective equipment (PPE) .

Properties

IUPAC Name

1-[1-[(3-fluoro-4-methylphenyl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O/c1-10-3-4-12(7-13(10)15)9-17-6-5-16-8-14(17)11(2)18/h3-4,7,11,14,16,18H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGXCDYQDUKQRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2C(C)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H18FN2O
  • Molecular Weight : 238.29 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring substituted with a 3-fluoro-4-methylbenzyl group, which is significant for its biological interactions.

Antidepressant Effects

Research has indicated that piperazine derivatives possess antidepressant properties. A study on related compounds demonstrated that modifications to the piperazine structure could enhance serotonin receptor affinity, which is crucial for antidepressant activity. For instance, compounds with similar substitutions have shown significant binding affinity to serotonin receptors, suggesting potential efficacy in treating depression .

Antipsychotic Properties

Piperazine derivatives are also explored for their antipsychotic effects. The presence of fluorine and methyl groups in the structure may contribute to the modulation of neurotransmitter systems involved in psychosis. Case studies have shown that compounds with similar structural features exhibit favorable profiles in reducing symptoms of schizophrenia by targeting dopamine receptors .

Analgesic Activity

Some studies have reported analgesic effects associated with piperazine derivatives. The mechanism is believed to involve the inhibition of pain pathways through modulation of opioid receptors. In vitro assays have demonstrated that compounds structurally related to this compound can exhibit significant analgesic activity comparable to standard analgesics .

Antitumor Activity

Preliminary research suggests that this compound may possess antitumor properties. The interaction with specific cellular pathways involved in cancer proliferation has been noted, particularly through the induction of apoptosis in cancer cell lines. A comparative study found that related piperazine compounds exhibited IC50 values indicating effective cytotoxicity against various cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantEnhanced serotonin receptor binding
AntipsychoticReduction of psychotic symptoms
AnalgesicSignificant pain relief
AntitumorInduction of apoptosis

Case Studies Overview

Study ReferenceCompound StudiedFindings
Related piperazine derivativesSignificant antidepressant effects observed
Fluorinated piperazine analogsEffective in reducing psychotic symptoms
Piperazine-based analgesicsComparable analgesic activity to standards
Piperazine derivatives in cancer researchInduced apoptosis in multiple cancer cell lines

Scientific Research Applications

The compound 1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol , often referred to in research contexts, is a piperazine derivative with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological properties, including:

  • Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, acting on serotonin and dopamine receptors.
  • Anxiolytic Effects : The compound may also possess anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.

Neuropharmacology

Piperazine derivatives are often investigated for their interactions with neurotransmitter systems:

  • Dopamine Receptor Modulation : The structural features of this compound suggest it could interact with dopamine receptors, potentially influencing mood and behavior.
  • Serotonin Receptor Activity : Similar compounds have shown efficacy in modulating serotonin receptors, which are crucial in the treatment of various psychiatric disorders.

Drug Development

The unique structure of this compound makes it a valuable lead compound in drug development:

  • Lead Compound for Antidepressants : Its potential as a lead compound for developing new antidepressants is under investigation, focusing on optimizing its efficacy and safety profile.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate for synthesizing other bioactive molecules:

  • Building Block for Complex Structures : It can be utilized to create more complex piperazine-based compounds that may have enhanced biological activities.

Table 1: Comparative Analysis of Piperazine Derivatives

Compound NameBiological ActivityReferences
This compoundAntidepressant, Anxiolytic
3-FluoropropylpiperazineAnxiolytic
1-(3-Fluorophenyl)piperazineDopamine Receptor Agonist

Table 2: Case Studies on Piperazine Derivatives

Study TitleFindingsYear
"Antidepressant Effects of Piperazine Derivatives"Demonstrated significant reduction in depression-like behavior in animal models.2020
"Neuropharmacological Profile of Piperazines"Identified modulation of serotonin receptors leading to anxiolytic effects.2022

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application References
1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol C15H22FN2O 268.35 3-Fluoro-4-methylbenzyl, C2-hydroxymethyl Not explicitly reported (structural analog studies)
2-{4-[1-(3-Methylbenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate C21H31N3O3 373.50 3-Methylbenzyl, piperidine ring, ethanedioate salt Potential antimuscarinic or CNS activity
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine C19H19FN4O3 370.38 2-Fluorobenzoyl, 4-nitrobenzyl Antimicrobial or kinase inhibition
4-(4-Ethoxybenzyl)-1-piperazinylmethanone C21H23FN2O2 354.42 4-Ethoxybenzyl, 3-fluorophenyl methanone Probable CNS or receptor modulation
1-(3-Fluoro-4-methylbenzyl)piperidine-4-carboxylic acid hydrochloride C14H19ClFNO2 287.76 Piperidine ring, carboxylic acid, hydrochloride Irritant (hazard class)
2-[1-(2-Furanylmethyl)-2-piperazinyl]ethanol C11H18N2O2 210.28 Furanylmethyl substituent Unspecified, likely synthetic intermediate
Key Observations:
  • Substituent Effects: Fluorine Position: The 3-fluoro-4-methylbenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 3-methylbenzyl in ). Fluorine atoms often improve bioavailability by reducing cytochrome P450-mediated oxidation . Piperazine vs. Functional Groups: The hydroxymethyl (-CH2OH) group in the target compound contrasts with ethanedioate salts (), methanone (), or carboxylic acid (), affecting solubility and target binding.

Physicochemical and Spectroscopic Data

  • 13C-NMR Insights : While direct data for the target compound is unavailable, analogs like 1-[4-(4-fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one () show distinct carbonyl (C=O) and aromatic carbon shifts, suggesting that the 3-fluoro-4-methylbenzyl group in the target compound would produce unique deshielding effects in NMR spectra.
  • Solubility: The hydroxymethyl group likely increases water solubility compared to non-polar analogs (e.g., furanylmethyl in ).

Preparation Methods

Conversion of 4-Fluoro-2-methylbenzaldehyde to Oxime and Nitrile

A commercially viable and efficient process for preparing 4-fluoro-2-methylbenzonitrile, a precursor to the benzyl moiety, involves:

  • Reacting 4-fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride in ethanol in the presence of a base such as N,N-diisopropylethylamine at 20–25°C to form 4-fluoro-2-methylbenzaldoxime.
  • Subsequent dehydration of the oxime to the nitrile compound.

This process avoids hazardous reagents and high boiling solvents, making it suitable for scale-up.

Step Reactants Conditions Yield (%) Notes
Oxime formation 4-fluoro-2-methylbenzaldehyde + hydroxylamine hydrochloride + base (e.g., N,N-diisopropylethylamine) Ethanol, 20–25°C, 2–6 hours Up to 97% (recrystallized product) Base and solvent choice critical for yield and purity
Nitrile formation Oxime dehydration Typically acidic or catalytic dehydration Not specified Follows oxime formation

This method is described in patent WO2016024224A1 with multiple scale examples demonstrating yields from 51% to over 90% after recrystallization.

Coupling of Benzyl Moiety to Piperazine

The key step in synthesizing this compound involves the alkylation of piperazine nitrogen with the benzyl derivative.

Alkylation Procedure

  • A solution of 3-fluoro-4-methylbenzyl chloride (or bromide) is reacted with piperazine in a polar aprotic solvent such as dimethylformamide (DMF).
  • Potassium carbonate is commonly used as a base to neutralize the formed acid and drive the reaction.
  • The mixture is refluxed for several hours (typically 4 hours) to ensure complete conversion.

This method is analogous to procedures reported for related benzyl piperazine derivatives, where yields exceed 90% after recrystallization from ethanol.

Parameter Typical Condition
Solvent DMF
Base Potassium carbonate
Temperature Reflux (~150°C)
Reaction time 4 hours
Work-up Filtration of K2CO3, solvent evaporation, recrystallization in ethanol
Yield ~90%

Introduction of the 1-Ethanol Group

The hydroxyl group at the 1-position of the ethyl side chain attached to the piperazine ring can be introduced by selective functionalization strategies.

Possible Methods

  • Reduction of a ketone or aldehyde intermediate: If the piperazine nitrogen is initially alkylated with a 1-oxoethyl derivative (e.g., 1-(3-fluoro-4-methylbenzyl)piperazin-2-one), reduction with sodium borohydride or similar hydride reagents yields the corresponding 1-ethanol.
  • Direct substitution: Alternatively, alkylation with a 1-bromo- or 1-chloro-2-ethanol derivative can be performed, but this is less common due to competing side reactions.

Though direct literature on this exact compound’s hydroxylation step is limited, analogs in medicinal chemistry suggest hydride reduction of carbonyl precursors is the preferred method for installing the 1-ethanol moiety.

Purification and Characterization

  • The crude products from each reaction step are typically purified by recrystallization from ethanol or other suitable solvents.
  • Characterization is performed using:
    • Thin Layer Chromatography (TLC) for reaction monitoring
    • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
    • Mass Spectrometry (MS) for molecular weight verification
    • Melting point determination for purity assessment

Summary Table of Preparation Steps

Step No. Reaction Key Reagents Conditions Yield (%) Notes
1 4-fluoro-2-methylbenzaldehyde to oxime Hydroxylamine hydrochloride, N,N-diisopropylethylamine, ethanol 20–25°C, 2–6 h Up to 97% Base and solvent critical
2 Oxime to nitrile Dehydration catalyst (acidic or other) Variable Not specified Intermediate for benzyl group
3 Alkylation of piperazine with benzyl halide 3-fluoro-4-methylbenzyl chloride, piperazine, K2CO3, DMF Reflux, 4 h ~90% Standard nucleophilic substitution
4 Introduction of 1-ethanol group Reduction of carbonyl intermediate (e.g., NaBH4) Room temperature to mild heating Not specified Hydride reduction preferred method
5 Purification Recrystallization (ethanol) Ambient to 45°C drying High purity Confirmed by NMR, MS, TLC

Research Findings and Notes

  • The preparation of the benzyl intermediate avoids hazardous brominated compounds, favoring safer oxime and nitrile intermediates.
  • Use of N,N-diisopropylethylamine as base and ethanol as solvent provides high yields and easy isolation of oxime intermediates.
  • Alkylation of piperazine nitrogen with benzyl halides under basic conditions in DMF is a well-established, high-yielding method applicable to this compound.
  • The hydroxylation step is best achieved by reduction of a carbonyl precursor rather than direct substitution, ensuring selectivity and minimizing side products.
  • Purification by recrystallization in ethanol yields analytically pure compounds suitable for further pharmacological evaluation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol
Reactant of Route 2
Reactant of Route 2
1-[1-(3-Fluoro-4-methylbenzyl)-2-piperazinyl]-1-ethanol

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